molecular formula C6H4BrNO3 B6142216 2-(2-bromoethenyl)-5-nitrofuran CAS No. 59563-51-8

2-(2-bromoethenyl)-5-nitrofuran

Cat. No.: B6142216
CAS No.: 59563-51-8
M. Wt: 218.00 g/mol
InChI Key: DWHDJUJHFAUWFM-ONEGZZNKSA-N
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Description

2-(2-Bromoethenyl)-5-nitrofuran (CAS 59563-51-8) is a nitrofuran derivative supplied as a research chemical. It serves as a valuable synthetic building block in medicinal chemistry for the development of novel hybrid molecules with potential pharmacological activity . The core research value of this compound lies in its dual functional groups: the bromoethenyl moiety acts as a reactive handle for further chemical modifications, while the 5-nitrofuran group is a well-known bioreductive pharmacophore . Under hypoxic conditions (low oxygen) typically found in solid tumors, the nitro group on the furan ring can be selectively reduced by cellular enzymes to generate cytotoxic species, making nitrofuran-containing compounds promising candidates for investigating hypoxia-activated prodrugs (HAPs) and targeted cancer therapies . Furthermore, research into hybrid molecules derived from similar nitrofuran and nitroimidazole precursors has demonstrated potent antiamoebic and antigiardial activities in vitro, highlighting their potential in developing new antiparasitic agents . This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(E)-2-bromoethenyl]-5-nitrofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO3/c7-4-3-5-1-2-6(11-5)8(9)10/h1-4H/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWHDJUJHFAUWFM-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C=CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(OC(=C1)[N+](=O)[O-])/C=C/Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80878860
Record name 1-(5-NO2-2-furyl)-2-(bromo)ethylene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67363-72-8
Record name NSC291062
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291062
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(5-NO2-2-furyl)-2-(bromo)ethylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80878860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Investigations of 2 2 Bromoethenyl 5 Nitrofuran

Reactivity at the Bromoethenyl Moiety

The bromoethenyl group, consisting of a vinyl bromide attached to the furan (B31954) ring, is a key site for carbon-carbon bond formation and other functional group interconversions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck, Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for creating new carbon-carbon bonds, and the vinyl bromide in 2-(2-bromoethenyl)-5-nitrofuran (B1266392) is an excellent substrate for these transformations. researchgate.net

Heck Reaction : The Heck reaction involves the coupling of a vinyl halide with an alkene in the presence of a palladium catalyst and a base. rug.nl While specific examples with this compound are not extensively documented in readily available literature, the general mechanism is applicable. The reaction of aryl bromides with various alkenols, catalyzed by palladium complexes, demonstrates the feasibility of such couplings to form new C-C bonds. thieme-connect.de

Suzuki Reaction : The Suzuki reaction couples organoboron compounds with organic halides. youtube.comresearchgate.net This reaction is highly valued for its mild conditions and tolerance of a wide variety of functional groups. nih.gov The vinyl bromide of this compound can react with a boronic acid or ester in the presence of a palladium catalyst and a base to yield a substituted ethenyl furan derivative. This method is a cornerstone in modern organic synthesis for constructing complex molecules. researchgate.netnih.gov

Sonogashira Coupling : The Sonogashira coupling is a highly effective method for forming a carbon-carbon bond between a vinyl halide and a terminal alkyne. gold-chemistry.orgwikipedia.orglibretexts.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. libretexts.orgorganic-chemistry.org The coupling of this compound with a terminal alkyne would produce a conjugated enyne system, a valuable structural motif in many areas of chemistry. gold-chemistry.orgresearchgate.net The reaction is known for its reliability and can often be carried out under mild, even aqueous, conditions. wikipedia.orglibretexts.orgorganic-chemistry.org The reactivity of vinyl bromides in Sonogashira couplings is well-established, making this a predictable transformation for this compound. thieme-connect.de

A summary of representative conditions for these coupling reactions is presented below.

Reaction Coupling Partner Catalyst System Base Typical Product
HeckAlkenePalladium catalyst (e.g., Pd(OAc)₂)Amine or carbonate baseSubstituted ethenyl furan
SuzukiBoronic acid/esterPalladium catalyst and ligandCarbonate or phosphate (B84403) baseAryl/alkenyl substituted ethenyl furan
SonogashiraTerminal alkynePalladium catalyst and Cu(I) co-catalystAmine baseConjugated enyne

Nucleophilic Addition and Substitution Reactions on the Vinyl Bromide

The electron-withdrawing nature of the nitrofuran ring can influence the reactivity of the bromoethenyl moiety towards nucleophiles. While direct nucleophilic substitution of a vinyl bromide is generally difficult, addition-elimination pathways can sometimes be induced, particularly with strong nucleophiles. Reactions involving nucleophilic substitution on similar bromo-substituted heterocyclic systems have been studied, suggesting potential pathways for functionalization. clockss.org

Radical Reactions Involving the Carbon-Bromine Bond

The carbon-bromine bond in this compound can potentially undergo homolytic cleavage to form a vinyl radical. This radical species could then participate in various radical-mediated transformations, such as atom transfer radical addition (ATRA) or coupling reactions. Research into the radical reactions of similar nitroaromatic compounds has shown that the nitro group can be reduced to a nitro radical anion under certain biological or chemical conditions. nih.gov

Stereospecific Transformations of the Vinylic Double Bond

The geometry of the vinylic double bond in this compound is an important feature. Reactions that proceed with a high degree of stereospecificity allow for the controlled synthesis of either the (E) or (Z) isomer of a desired product. A stereospecific reaction is one where stereoisomeric starting materials yield products that are also stereoisomers of one another. masterorganicchemistry.com For example, certain palladium-catalyzed coupling reactions can proceed with retention of the double bond geometry. libretexts.org This is crucial for applications where the biological activity or material properties of the final product are dependent on its stereochemistry.

Transformations of the Nitrofuran Core

The nitrofuran ring system is another reactive site within the molecule, with the nitro group being particularly susceptible to reduction.

Chemical Reduction Pathways of the Nitro Group (e.g., to amino, hydroxylamino)

The nitro group of this compound can be chemically reduced to various other nitrogen-containing functional groups, most commonly the amino or hydroxylamino group. The choice of reducing agent and reaction conditions determines the final product.

Reduction to Amino Group : A variety of reagents can achieve the reduction of an aromatic nitro group to an amine. scispace.com Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. youtube.com Another widely used method involves the use of metals in acidic media, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). scispace.comyoutube.com Metal-free reduction methods have also been developed. nih.gov The resulting 2-amino-5-(2-bromoethenyl)furan would be a valuable synthetic intermediate. orgsyn.orggoogle.comnih.govgoogle.com

Reduction to Hydroxylamino Group : Partial reduction of the nitro group can yield the corresponding hydroxylamino derivative. This transformation is often achieved using milder reducing agents or by carefully controlling the reaction conditions. For example, zinc dust in the presence of ammonium (B1175870) chloride is a classic reagent for this purpose. The resulting 2-(2-bromoethenyl)-5-(hydroxylamino)furan is another potential intermediate for further synthetic elaboration.

A summary of common reduction methods is provided in the table below.

Product Reagent/Conditions Notes
Amino (-NH₂)H₂/Pd-C, H₂/Raney NiCatalytic hydrogenation, generally high yield. youtube.com
Amino (-NH₂)Fe/HCl, Sn/HClMetal in acid, a classic and robust method. scispace.comyoutube.com
Amino (-NH₂)Zn/NH₄ClCan sometimes favor partial reduction. scispace.com
Hydroxylamino (-NHOH)Zn/NH₄Cl (controlled)Milder conditions can stop the reduction at the hydroxylamine (B1172632) stage.

Electrophilic and Nucleophilic Aromatic Substitution on the Furan Ring

The reactivity of the furan ring in this compound towards aromatic substitution is dictated by the strong electron-withdrawing effect of the 5-nitro group. This group deactivates the furan ring towards electrophilic attack and simultaneously activates it for nucleophilic substitution.

Electrophilic Aromatic Substitution:

Generally, electrophilic aromatic substitution on furan is a facile process due to its electron-rich nature. However, the presence of the nitro group in this compound significantly diminishes this reactivity. The nitro group withdraws electron density from the ring, making it less susceptible to attack by electrophiles. ontosight.ai Halogenation, a common electrophilic aromatic substitution, typically requires a catalyst to activate the halogen to overcome the aromaticity of even electron-rich systems like benzene (B151609). libretexts.org For the deactivated ring of this compound, any potential electrophilic substitution would be expected to occur at the 3- or 4-positions, which are the least deactivated positions. However, forcing conditions would likely be necessary, and such reactions are not commonly reported for this specific compound.

Nucleophilic Aromatic Substitution:

Conversely, the electron-withdrawing nitro group makes the furan ring in this compound susceptible to nucleophilic aromatic substitution (SNAr). youtube.com This type of reaction is facilitated by electron-withdrawing groups that can stabilize the negatively charged intermediate, known as a Meisenheimer complex. youtube.comyoutube.com In the case of this compound, a nucleophile can attack the carbon atom bearing a leaving group. While the bromine is on the ethenyl side chain, substitution on the furan ring itself is also a consideration. For instance, in the related compound 2-bromo-5-nitrofuran (B1267531), the bromine atom is readily displaced by nucleophiles. uoanbar.edu.iq The presence of electron-withdrawing groups facilitates these nucleophilic displacements. uoanbar.edu.iq For this compound, if a suitable leaving group were present on the ring, nucleophilic attack would be favored. The nitro group provides significant stabilization to the anionic intermediate formed during the reaction. libretexts.org

The general mechanism for nucleophilic aromatic substitution involves two main steps:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate. libretexts.org

Elimination of the leaving group: The leaving group departs, restoring the aromaticity of the ring. libretexts.org

The stability of the intermediate is crucial, and electron-withdrawing groups at the ortho or para positions to the leaving group are particularly effective at providing this stabilization through resonance. libretexts.org In this compound, the 5-nitro group would strongly activate the 2-position for nucleophilic attack if a leaving group were present there.

Ring-Opening and Rearrangement Processes of the Furan Heterocycle

The furan ring, while aromatic, is the least aromatic of the five-membered heterocycles containing one heteroatom and is susceptible to ring-opening reactions under various conditions. These reactions are often driven by the release of ring strain and can lead to the formation of valuable acyclic compounds.

Furan ring-opening can be initiated by oxidation, reduction, or treatment with acids or bases. For instance, oxidation can lead to the formation of dicarbonyl compounds. A highly efficient method for the synthesis of 2,5-dicarbonyl-3-ene-phosphates has been developed through the FeCl₃-catalyzed ring-opening reaction of furan derivatives with dialkyl phosphonates. rsc.org

In the context of this compound, the electron-withdrawing nitro group would influence the conditions required for ring-opening. While specific studies on this compound are scarce, it is plausible that under certain reductive or oxidative conditions, the furan ring could be cleaved. For example, reductive conditions that affect the nitro group could potentially lead to subsequent ring transformations.

Rearrangement reactions of furans can also occur, often catalyzed by acid or heat, leading to the formation of other heterocyclic systems or acyclic isomers. The specific substituents on the furan ring play a critical role in directing the course of these rearrangements.

Cascade and Tandem Reactions Utilizing Multiple Reactive Sites

The structure of this compound presents multiple reactive sites that can be exploited in cascade or tandem reactions. These reactions, where multiple bond-forming events occur in a single pot, are highly efficient in synthesizing complex molecules from simple starting materials.

The potential reactive sites in this compound include:

The bromoethenyl group , which can participate in reactions such as Heck, Suzuki, or Stille cross-coupling, as well as addition reactions across the double bond.

The nitro group , which can be reduced to an amino group, opening up a wide range of subsequent functionalization possibilities.

The furan ring itself, which can undergo cycloaddition reactions or the aforementioned ring-opening reactions.

A hypothetical cascade reaction could involve an initial cross-coupling reaction at the bromoethenyl group, followed by a reduction of the nitro group and subsequent intramolecular cyclization to form a more complex heterocyclic system. The design of such cascade reactions depends on the careful selection of reagents and reaction conditions to control the sequence of events.

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes. Kinetic and spectroscopic studies are powerful tools for this purpose.

Kinetic Studies:

A kinetic study of the reaction of benzofuroxans with 2-acetylthiophene (B1664040) demonstrated the use of the Hammett equation to correlate reaction rates with substituent effects. ufms.br A positive rho (ρ) value indicated that electron-withdrawing substituents accelerate the reaction. ufms.br A similar approach could be applied to reactions of this compound to quantify the electronic effect of the bromoethenyl group on the reactivity of the furan ring.

Spectroscopic Studies:

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are indispensable for identifying reactants, products, and any transient intermediates. In-situ spectroscopic monitoring of a reaction can provide direct evidence for the formation and consumption of species, helping to piece together the reaction pathway. For example, the progress of the reaction between benzofuroxans and 2-acetylthiophene was monitored by UV/Visible spectrophotometry. ufms.br

Computational and Theoretical Investigations of 2 2 Bromoethenyl 5 Nitrofuran

Quantum Chemical Characterization of Molecular and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the intricate details of molecular and electronic structures. For a molecule like 2-(2-bromoethenyl)-5-nitrofuran (B1266392), these methods can predict its three-dimensional geometry, the distribution of electrons, and the energies of its molecular orbitals, all of which are fundamental to its chemical behavior.

Geometry Optimization and Conformational Analysis

The first step in the computational analysis of a molecule is typically the optimization of its geometry to find the most stable arrangement of its atoms in space. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.

Computational studies on related nitrofuran derivatives, such as nitrofurantoin (B1679001) and furazolidone, have demonstrated that DFT methods can accurately predict their molecular geometries. mdpi.comnih.gov For this compound, it is expected that the furan (B31954) ring will be largely planar. The presence of the nitro group at the 5-position and the bromoethenyl group at the 2-position introduces the possibility of different conformations. The orientation of the nitro group relative to the furan ring and the conformation around the carbon-carbon double bond of the ethenyl bridge are key structural features.

Table 1: Predicted Geometric Parameters for a Representative Nitrofuran Derivative (Nitrofurantoin) from DFT Calculations.

ParameterBond Length (Å) / Angle (°)
C-NO₂ Bond Length1.45 - 1.50
C=C (furan) Bond Length1.35 - 1.38
C-O (furan) Bond Length1.36 - 1.38
O-N-O Angle~125
C-C-N Angle~118

Note: The data in this table is based on computational studies of nitrofurantoin and serves as an illustrative example of the types of geometric parameters that would be determined for this compound. Actual values would require specific calculations for the target molecule.

Frontier Molecular Orbital (FMO) Analysis and Electrostatic Potential Maps

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals provide critical information about a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

For this compound, the presence of the electron-withdrawing nitro group is expected to significantly lower the energies of both the HOMO and the LUMO. This would make the molecule a good electron acceptor and thus electrophilic in nature. The LUMO is likely to be localized over the nitrofuran ring system, with significant contributions from the nitro group, making this region susceptible to nucleophilic attack. The HOMO, on the other hand, would likely have contributions from the bromoethenyl substituent and the furan ring.

The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. A smaller gap generally implies higher reactivity. Computational studies on other nitrofuran derivatives have shown that the introduction of substituents can modulate this energy gap. rsc.org

Electrostatic potential (ESP) maps provide a visual representation of the charge distribution in a molecule. For this compound, the ESP map would be expected to show a region of negative potential (red) around the oxygen atoms of the nitro group, indicating their high electron density and potential to act as hydrogen bond acceptors. Regions of positive potential (blue) would likely be found around the hydrogen atoms and potentially near the bromine atom, indicating sites susceptible to nucleophilic attack.

Table 2: Representative Frontier Molecular Orbital Energies for a Nitroaromatic Compound.

OrbitalEnergy (eV)
HOMO-7.0 to -6.0
LUMO-3.0 to -2.0
HOMO-LUMO Gap4.0 to 5.0

Note: These are typical energy ranges for nitroaromatic compounds and are provided for illustrative purposes. Specific values for this compound would need to be calculated.

Theoretical Prediction of Reactivity and Selectivity

Theoretical calculations can go beyond static molecular properties to predict how a molecule will behave in a chemical reaction. This includes identifying the most likely reaction pathways, the structures of transition states, and the influence of substituents on reaction rates and outcomes.

Analysis of Reaction Pathways and Transition States

For this compound, several types of reactions could be envisaged, including nucleophilic aromatic substitution, addition to the ethenyl double bond, and reactions involving the nitro group. Computational methods can be used to model the potential energy surfaces for these reactions, identifying the transition state structures and calculating the activation energies.

For instance, in a nucleophilic substitution reaction, a nucleophile could attack the furan ring, displacing either the nitro group or the bromoethenyl group. The likelihood of these pathways would depend on the activation barriers, which can be calculated using DFT. The structure of the transition state would reveal the geometry of the molecule at the point of highest energy along the reaction coordinate. Studies on similar systems, such as the nucleophilic substitution of 4,6-dichloro-5-nitrobenzofuroxan, have shown that DFT calculations can provide a deep understanding of the reaction mechanism, including the role of the nitro group in stabilizing intermediates. mdpi.com

Influence of Substituents on Reaction Energetics and Kinetics

The bromo and nitro substituents have a profound influence on the reactivity of the furan ring. The nitro group is a strong electron-withdrawing group, which activates the ring towards nucleophilic attack. The bromine atom, being a halogen, has both an inductive electron-withdrawing effect and a resonance electron-donating effect, although the inductive effect typically dominates.

Computational studies allow for a systematic investigation of these substituent effects. By comparing the calculated reaction energetics and kinetics of this compound with those of unsubstituted 2-vinylfuran or 5-nitrofuran, the specific roles of the bromo and nitro groups can be quantified. For example, the presence of the nitro group would be expected to lower the activation energy for nucleophilic attack. The bromine atom's effect would be more complex, potentially influencing the regioselectivity of reactions. Studies on quinolone-based hydrazones have highlighted the significant impact of electron-withdrawing groups like nitro and halogens on the biological activity, which is a reflection of their influence on reactivity. acs.org

Spectroscopic Property Simulations for Structural Elucidation of Intermediates

In the study of reaction mechanisms, the direct observation of short-lived intermediates is often challenging. Computational spectroscopy provides a powerful means to predict the spectroscopic signatures (e.g., infrared, Raman, NMR spectra) of these transient species. By comparing the simulated spectra with experimental data, it is possible to identify and characterize reaction intermediates.

For reactions involving this compound, computational methods can be used to calculate the vibrational frequencies and NMR chemical shifts of potential intermediates. For example, in a nucleophilic addition reaction, a Meisenheimer-like complex could be formed. The calculated IR spectrum of this intermediate would show characteristic shifts in the vibrational frequencies of the nitro group and the furan ring compared to the starting material. These theoretical predictions can guide experimental efforts to detect such species using time-resolved spectroscopic techniques. The spectroscopic characterization of halogenated pollutants has been successfully aided by theoretical simulations, demonstrating the power of this combined approach. mdpi.com

Solvent Effects on Chemical Reactivity from a Theoretical Perspective

The chemical reactivity of a molecule like this compound is intrinsically linked to its electronic structure, which can be significantly modulated by the surrounding solvent environment. Theoretical and computational chemistry provide powerful tools to investigate these interactions, typically through the use of quantum mechanical calculations combined with solvent models. These models can range from implicit continuum models, which represent the solvent as a uniform polarizable medium, to explicit models where individual solvent molecules are included in the calculation.

The primary ways in which solvents can alter chemical reactivity are by stabilizing or destabilizing the ground state, transition states, and products of a reaction to different extents. For a polar molecule such as this compound, which possesses a nitro group (a strong electron-withdrawing group) and a bromoethenyl substituent, the polarity of the solvent is expected to play a crucial role.

Key Theoretical Concepts:

Global Reactivity Descriptors: Theoretical calculations, often using Density Functional Theory (DFT), can determine global reactivity descriptors that are influenced by the solvent. These include:

HOMO-LUMO Gap (ΔE): The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of chemical reactivity. A smaller gap generally suggests higher reactivity. Polar solvents can stabilize the orbitals to different extents, thereby altering the HOMO-LUMO gap.

Chemical Potential (μ): This descriptor relates to the escaping tendency of electrons from an equilibrium system.

Global Hardness (η) and Softness (S): Hardness is a measure of resistance to charge transfer, while softness is the reciprocal of hardness. Softer molecules are generally more reactive.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons.

Solvent-Induced Changes in Molecular Geometry and Electronic Distribution: The presence of a solvent can lead to changes in the bond lengths and angles of the solute molecule. More significantly, polar solvents can induce a greater degree of charge separation and polarization within the molecule, affecting its dipole moment and the distribution of electron density. This redistribution of charge can, in turn, influence the molecule's reactivity towards other chemical species. For instance, increased polarization might enhance the susceptibility of certain atomic sites to nucleophilic or electrophilic attack.

Expected Trends for this compound:

Based on studies of analogous compounds like 2-(2-nitrovinyl) furan, it can be hypothesized that increasing the polarity of the solvent would lead to a redistribution of electron density in this compound. rsc.org This would likely result in a larger dipole moment and potentially a smaller HOMO-LUMO gap, suggesting enhanced reactivity in polar environments. rsc.org The π-character of the frontier molecular orbitals (HOMO and LUMO) would indicate the potential for intermolecular charge transfer, a key aspect of many chemical reactions. rsc.org

The following table illustrates hypothetical data based on trends observed for similar nitroaromatic compounds in different solvents. This data is for illustrative purposes to demonstrate how solvent effects are typically reported in computational studies and is not based on actual experimental or computational results for this compound.

SolventDielectric Constant (ε)Dipole Moment (μ) (Debye)HOMO-LUMO Gap (ΔE) (eV)
Gas Phase1.00ValueValue
Toluene2.38ValueValue
Acetone20.7ValueValue
Ethanol24.5ValueValue
Water80.1ValueValue

Note: The "Value" entries are placeholders, as specific computational data for this compound is not available in the searched literature.

Applications of 2 2 Bromoethenyl 5 Nitrofuran in Advanced Chemical Synthesis

A Versatile Building Block for Diverse Organic Scaffolds

The strategic placement of a vinyl bromide and a nitro group on the furan (B31954) ring makes 2-(2-bromoethenyl)-5-nitrofuran (B1266392) an exceptionally versatile precursor for a wide array of organic structures. The vinyl bromide moiety serves as a handle for numerous palladium-catalyzed cross-coupling reactions, allowing for the introduction of a vast range of substituents. This capability enables the construction of complex molecular frameworks with a high degree of control and efficiency.

For instance, through Suzuki coupling reactions, a variety of aryl and heteroaryl groups can be attached at the vinyl position, leading to the synthesis of 2-(2-arylethenyl)-5-nitrofurans. These compounds themselves can be valuable intermediates for further transformations. The general reactivity of vinyl bromides in such coupling reactions is well-established, providing a reliable method for creating substituted styrene (B11656) analogues with a nitrofuran core.

The presence of the electron-withdrawing nitro group significantly influences the reactivity of the furan ring and the vinyl bromide, often enhancing its susceptibility to nucleophilic attack and facilitating certain coupling reactions. This electronic feature, combined with the steric accessibility of the vinyl bromide, allows for a broad scope of transformations, making this compound a valuable starting material for the synthesis of pharmaceuticals, agrochemicals, and other functional organic molecules.

Precursor in the Synthesis of Complex Heterocyclic Systems

Beyond its role in assembling acyclic and simple aromatic structures, this compound is a key starting material for the synthesis of more intricate heterocyclic systems. The inherent reactivity of the vinyl bromide and the potential for the nitro group to participate in or direct cyclization reactions opens avenues to a variety of fused and polycyclic heterocyclic compounds.

One notable pathway involves intramolecular cyclization reactions. For example, derivatives of 5-nitro-substituted furanylamides have been shown to undergo cyclization to form novel heterocyclic structures. rsc.org While direct examples with this compound are not extensively documented, the principle suggests that functionalization of the vinyl bromide with a suitable nucleophilic partner could set the stage for subsequent intramolecular ring closure, leading to the formation of new heterocyclic rings fused to the furan core.

Furthermore, the products of cross-coupling reactions on the vinyl bromide can themselves be precursors for cyclization. For instance, the introduction of a group with a pendant nucleophile via a Suzuki or Sonogashira reaction could be followed by a cyclization step onto the furan ring or the newly introduced substituent, thereby constructing complex, multi-ring systems. This sequential reaction strategy highlights the utility of this compound as a platform for diversity-oriented synthesis of novel heterocycles.

Utility in the Construction of Carbon-Carbon and Carbon-Heteroatom Bonds

The vinyl bromide functionality of this compound is a prime site for the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, primarily through palladium-catalyzed cross-coupling reactions. These reactions are fundamental transformations in organic synthesis, and the reactivity of vinyl bromides in these processes is well-documented.

Table 1: Palladium-Catalyzed Cross-Coupling Reactions of Vinyl Bromides

Reaction NameCoupling PartnerBond FormedCatalyst System (Typical)
Suzuki Reaction Organoboron compounds (e.g., boronic acids, esters)C-C (sp2-sp2)Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base
Heck Reaction AlkenesC-C (sp2-sp2)Pd(0) or Pd(II) catalyst, Base
Sonogashira Reaction Terminal alkynesC-C (sp2-sp)Pd(0) catalyst, Cu(I) co-catalyst, Base
Stille Reaction Organotin compoundsC-C (sp2-sp2)Pd(0) catalyst
Buchwald-Hartwig Amination AminesC-NPd(0) catalyst, Bulky phosphine (B1218219) ligand, Base

The Suzuki reaction allows for the coupling of this compound with a wide range of aryl and vinyl boronic acids or their esters, providing a straightforward route to various 2-(2-arylethenyl)- and 2-(butadienyl)-5-nitrofurans. ekb.eg

The Heck reaction offers a method to couple this compound with alkenes, leading to the formation of substituted dienes and other unsaturated systems. arkat-usa.org This reaction is known for its stereospecificity, which can be a valuable tool in complex molecule synthesis.

For the creation of enyne structures, the Sonogashira reaction is employed, coupling the vinyl bromide with terminal alkynes. ekb.eg These resulting conjugated systems are important motifs in many natural products and functional materials.

The Stille reaction provides an alternative to the Suzuki coupling for the formation of C-C bonds, utilizing organostannane reagents. arkat-usa.org It is often valued for its tolerance of a wide variety of functional groups.

Finally, the Buchwald-Hartwig amination allows for the direct formation of a carbon-nitrogen bond by coupling this compound with primary or secondary amines. researchgate.net This reaction is a powerful tool for the synthesis of enamines and other nitrogen-containing compounds.

Application in Material Science and Polymer Chemistry

The unique electronic properties of the nitrofuran system, coupled with the potential for polymerization through the vinyl group, position this compound as a candidate monomer for the synthesis of novel polymers with interesting material properties. While direct polymerization of this specific compound is not widely reported, the synthesis of conducting polymers from furan derivatives is an active area of research. rsc.orgacs.orgacs.orgcore.ac.ukrsc.org

The incorporation of the electron-withdrawing nitro group into a polymer backbone can significantly influence its electronic characteristics, such as its conductivity and optical properties. Polyfurans are known to be potential conducting polymers, and the introduction of substituents can tune their band gap and other electronic features. rsc.orgacs.orgacs.orgcore.ac.ukrsc.org The bromoethenyl group of this compound could serve as a reactive site for polymerization or for post-polymerization modification, allowing for the creation of functional materials.

Furthermore, the nitrofuran moiety is known to exhibit non-linear optical (NLO) properties. Materials containing such chromophores are of interest for applications in photonics and optoelectronics. mdpi.comnanophotonics-journal.com The synthesis of polymers or materials incorporating this compound could lead to new materials with tailored optical responses.

Development of Advanced Chemical Probes and Tags (non-therapeutic applications)

The nitrofuran scaffold has been explored for the development of chemical sensors and probes, primarily due to its electrochemical and fluorescent properties. acs.orgnih.govacs.orgmdpi.com The bromoethenyl group in this compound offers a convenient handle for immobilization onto sensor surfaces or for conjugation to other molecules, making it a promising platform for the design of advanced chemical probes for non-therapeutic applications.

For instance, nitrofuran derivatives have been utilized in the construction of fluorescent sensors for the detection of various analytes. acs.orgacs.org The quenching or enhancement of fluorescence upon binding of a target molecule can be used as a detection mechanism. The vinyl bromide of this compound could be functionalized with a fluorophore or a recognition element to create a specific chemical probe.

Moreover, the bromoethenyl group can be used to covalently attach the nitrofuran unit to a solid support, such as a polymer bead or a sensor chip. mdpi.com This immobilization is crucial for the development of reusable sensors and for applications in areas such as environmental monitoring or industrial process control. The ability to create a stable linkage via the vinyl bromide makes this compound a valuable precursor for the fabrication of such analytical devices.

Emerging Research Frontiers and Future Prospects

Development of Novel Catalytic Systems for 2-(2-Bromoethenyl)-5-nitrofuran (B1266392) Transformations

The transformation of this compound into more complex molecular scaffolds is heavily reliant on the development of sophisticated catalytic systems. Palladium-catalyzed cross-coupling reactions, in particular, have proven to be a powerful tool for the functionalization of this and related compounds.

Research has demonstrated the utility of palladium(0)-catalyzed Suzuki and Sonogashira coupling reactions for the regioselective functionalization of bromo-substituted furans. researchgate.netwikipedia.orgorganic-chemistry.org For instance, in a study on the closely related 2-(2-bromo-2-nitroethenyl)-5-bromofuran, it was found that the Suzuki reaction proceeded with high regioselectivity, targeting the furan (B31954) moiety. researchgate.net This suggests that similar catalytic systems could be employed for the selective transformation of the vinyl bromide in this compound, allowing for the introduction of a wide array of aryl and vinyl substituents.

The Sonogashira coupling, which forges carbon-carbon bonds between sp-hybridized and sp2-hybridized carbon atoms, offers another avenue for derivatization. organic-chemistry.orgresearchgate.net The application of a palladium catalyst in the presence of a copper(I) co-catalyst could enable the introduction of terminal alkynes at the vinyl bromide position of this compound, leading to the synthesis of novel enyne structures. organic-chemistry.orgresearchgate.net

Beyond palladium, the exploration of nickel-catalyzed cross-coupling reactions presents a promising frontier. Nickel catalysts are known to be more earth-abundant and can sometimes offer complementary reactivity to palladium. nih.gov Investigating the efficacy of various nickel-ligand systems for the transformation of this compound could unlock new synthetic pathways and provide more cost-effective and sustainable methods for its derivatization.

Future research in this area will likely focus on the development of more active and robust catalysts capable of operating under milder reaction conditions and with lower catalyst loadings. The design of ligands that can fine-tune the electronic and steric properties of the metal center will be crucial in achieving higher yields, selectivities, and functional group tolerance.

Table 1: Potential Catalytic Systems for this compound Transformations

Catalytic System Reaction Type Potential Application Key Features
Pd(PPh₃)₄ / BaseSuzuki CouplingArylation/Vinylation of the bromoethenyl groupWell-established, broad substrate scope. wikipedia.orglibretexts.org
PdCl₂(PPh₃)₂ / CuI / AmineSonogashira CouplingAlkynylation of the bromoethenyl groupSynthesis of conjugated enynes. organic-chemistry.orgresearchgate.net
Ni(cod)₂ / Ligand / BaseNickel-Catalyzed CouplingAlternative for C-C bond formationEarth-abundant metal, potentially different reactivity. nih.gov

Green Chemistry Approaches to Synthesis and Derivatization

The principles of green chemistry are increasingly influencing the design of synthetic routes in both academia and industry. organic-chemistry.orgnih.govnih.gov The development of environmentally benign methods for the synthesis and derivatization of this compound is a key area of future research.

One of the primary goals of green chemistry is the reduction of waste and the use of less hazardous substances. wikipedia.org This can be achieved through several strategies, including the use of catalytic rather than stoichiometric reagents, the selection of greener solvents, and the design of more atom-economical reactions. wikipedia.orgorganic-chemistry.org

In the context of this compound, the use of palladium-catalyzed cross-coupling reactions already aligns with green chemistry principles by employing catalytic amounts of the metal. wikipedia.org However, further improvements can be made. For instance, the development of catalyst systems that can operate in greener solvents such as water, ethanol, or even under solvent-free conditions would significantly reduce the environmental impact of these transformations. nih.gov The Suzuki reaction, for example, can often be performed in aqueous media, which is a significant advantage from a green chemistry perspective. wikipedia.org

Microwave-assisted synthesis is another green technology that could be applied to the derivatization of this compound. nih.govresearchgate.net Microwave heating can lead to dramatic reductions in reaction times, increased product yields, and often cleaner reactions, thereby minimizing the need for extensive purification. nih.gov

Mechanistic Insights into Unprecedented Chemical Transformations

A deep understanding of reaction mechanisms is fundamental to the development of new and improved synthetic methods. While the general mechanisms of common cross-coupling reactions like the Suzuki and Sonogashira couplings are well-established, the specific nuances of these reactions with a substrate like this compound can offer new insights. libretexts.org

The catalytic cycle of the Suzuki reaction generally involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst. libretexts.org For this compound, the electron-withdrawing nitro group could influence the rate of oxidative addition. Computational studies could be employed to model the transition states and intermediates of this process, providing a more detailed understanding of the electronic effects at play.

Furthermore, the potential for unexpected side reactions or rearrangements with this particular substrate warrants investigation. For example, computational studies on the reaction of 2-methoxyfuran (B1219529) with a nitroalkene have revealed complex reaction pathways involving zwitterionic intermediates, which were different from what was initially postulated. researchgate.net Similar detailed mechanistic investigations, combining experimental and computational approaches, could uncover unprecedented chemical transformations for this compound.

The study of reaction kinetics can also provide valuable mechanistic information. For instance, kinetic studies on the aerobic oxidation of a related furan derivative, 2,5-bis(hydroxymethyl)furan, helped to identify the rate-determining step of the reaction. mdpi.com Similar studies on the transformations of this compound could help to optimize reaction conditions and catalyst design.

Future research in this area will likely involve the use of advanced spectroscopic techniques and computational modeling to elucidate the intricate details of reaction mechanisms involving this compound. This knowledge will be invaluable for the rational design of new synthetic methodologies and the prediction of novel reactivity patterns.

Exploration of New Chemical Space Through Advanced Synthetic Methodologies

The true potential of this compound as a building block lies in its ability to serve as a gateway to new and diverse chemical space. Advanced synthetic methodologies are key to unlocking this potential, enabling the creation of novel molecular architectures with potentially interesting biological or material properties.

The regioselective functionalization of the vinyl bromide via cross-coupling reactions, as discussed previously, is a primary strategy for exploring new chemical space. researchgate.net By systematically varying the coupling partner in Suzuki, Sonogashira, Heck, and other cross-coupling reactions, a vast library of derivatives can be synthesized. For example, coupling with various arylboronic acids can introduce a range of substituted phenyl groups, while coupling with terminal alkynes can lead to the formation of extended conjugated systems. researchgate.netorganic-chemistry.org

Furthermore, the nitro group itself can serve as a handle for further transformations. Reduction of the nitro group to an amine would provide access to a whole new class of compounds, namely 2-(2-bromoethenyl)-5-aminofurans. These amino derivatives could then be further functionalized through a variety of reactions, such as acylation, alkylation, or diazotization followed by substitution.

The furan ring is also susceptible to various transformations. For instance, Diels-Alder reactions with appropriate dienophiles could lead to the formation of complex, bicyclic structures. The development of methods for the selective functionalization of the furan ring at other positions would further expand the accessible chemical space.

The concept of "diversity-oriented synthesis" is particularly relevant here, where the goal is to create a wide range of structurally diverse molecules from a common starting material. By combining different synthetic transformations in a combinatorial fashion, it is possible to rapidly generate a large number of novel compounds based on the this compound scaffold.

Future research will undoubtedly focus on the development of novel, multi-component reactions and cascade sequences that can efficiently build molecular complexity from this versatile starting material. The exploration of photochemical and electrochemical methods could also open up new avenues for the transformation of this compound, leading to the discovery of molecules with unprecedented structures and properties.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 2-(2-bromoethenyl)-5-nitrofuran?

  • Methodological Answer : The compound can be synthesized via bromination of 1-aryl-3-(5-nitro-2-furyl)-2-propen-1-ones (chalcones) in glacial acetic acid, followed by recrystallization from a DMF-ethanol mixture. Key steps include controlled bromine addition to avoid over-bromination and the use of triethylamine as a catalyst for hydrobromination . Alternative routes involve condensation of acetophenones with 5-nitrofuraldiacetate under acid catalysis .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the vinyl bromide and nitrofuran moieties. Infrared (IR) spectroscopy identifies nitro (1530–1350 cm⁻¹) and C-Br (600–500 cm⁻¹) stretches. Mass spectrometry (MS) provides molecular ion peaks and fragmentation patterns, while X-ray crystallography resolves bond lengths and angles (e.g., planar furyl rings with dihedral angles of ~33.94° relative to phenyl substituents) .

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

  • Methodological Answer : Optimize bromine stoichiometry to avoid excess bromination, use glacial acetic acid as a solvent for controlled reactivity, and maintain temperatures below 40°C during bromine addition. Recrystallization from DMF-ethanol (1:2) improves purity, as demonstrated in crystallographic studies .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of 5-nitrofuran derivatives in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing nitro group at position-5 enhances electrophilicity, facilitating Suzuki-Miyaura or Heck couplings. Density Functional Theory (DFT) calculations can model charge distribution, while kinetic studies (e.g., monitoring reaction rates with varying substituents) quantify electronic effects. Contrast with non-nitrated furans to isolate nitro group contributions .

Q. What crystallographic strategies confirm the molecular structure and intermolecular interactions of this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction reveals bond lengths (e.g., C-Br: ~1.89 Å) and dihedral angles between nitro and furyl/phenyl groups. Intermolecular C–H···O hydrogen bonds (e.g., C2–H2A···O5) form R₂²(10) ring motifs, validated via Hirshfeld surface analysis. Compare thermal displacement parameters to assess crystal stability .

Q. How can contradictory data in antimicrobial activity studies of nitrofuran derivatives be resolved?

  • Methodological Answer : Perform dose-response assays across multiple bacterial strains (e.g., E. coli, S. aureus) to identify strain-specific effects. Use isogenic mutant libraries to isolate resistance mechanisms (e.g., nitroreductase activity). Meta-analysis of literature data with standardized MIC protocols reduces variability .

Q. What challenges arise in achieving regioselective bromination of 5-nitrofuran derivatives?

  • Methodological Answer : Steric hindrance from the nitro group directs bromination to the less hindered α-position of the furan ring. Mechanistic studies (e.g., radical trapping experiments) differentiate electrophilic vs. radical pathways. Solvent polarity (e.g., acetic acid vs. benzene) modulates regioselectivity, validated by GC-MS monitoring .

Q. How does the crystal packing of this compound derivatives impact their physicochemical properties?

  • Methodological Answer : Hydrogen-bonded chains along [110] and [1-10] directions (observed in X-ray data) influence solubility and melting points. Thermogravimetric Analysis (TGA) correlates packing density with thermal stability. Solubility parameters (Hansen solubility spheres) predict compatibility with polar solvents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.